Cas no 91307-39-0 (Ethyl 4-hydroxy-2-naphthoate)
Ethyl 4-hydroxy-2-naphthoate Chemical and Physical Properties
Names and Identifiers
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- 2-Naphthalenecarboxylicacid, 4-hydroxy-, ethyl ester
- ETHYL 4-HYDROXY-2-NAPHTHOATE
- Ethyl 4-hydroxynaphthalene-2-carboxylate
- 4-hydroxy-[2]naphthoic acid ethyl ester
- 4-hydroxynaphthalene-2-carboxylic acid ethyl ester
- ethyl 1,2,3,4-tetrahydro-4-hydroxy-2-naphthoate
- ethyl 1-hydroxy-3-naphthylcarboxylate
- ethyl 4-hydroxy-naphthalene-2-carboxylate
- CS-B0121
- 2-Naphthalenecarboxylicacid,4-hydroxy-,ethyl ester
- QMCMRBCASLXWFT-UHFFFAOYSA-N
- 2-Naphthalenecarboxylic acid, 4-hydroxy-, ethyl ester
- 91307-39-0
- ethyl4-hydroxy-2-naphthoate
- D77204
- SCHEMBL163865
- DTXSID90517571
- Ethyl 4-hydroxy-2-naphthoate
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- MDL: MFCD11042318
- Inchi: 1S/C13H12O3/c1-2-16-13(15)10-7-9-5-3-4-6-11(9)12(14)8-10/h3-8,14H,2H2,1H3
- InChI Key: QMCMRBCASLXWFT-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C=C(C2C=CC=CC=2C=1)O)=O
Computed Properties
- Exact Mass: 216.07900
- Monoisotopic Mass: 216.078644241g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 252
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 46.5Ų
Experimental Properties
- Density: 1.225
- Boiling Point: 401.6°C at 760 mmHg
- Flash Point: 176.7°C
- Refractive Index: 1.625
- PSA: 46.53000
- LogP: 2.72210
Ethyl 4-hydroxy-2-naphthoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM244852-1g |
Ethyl 4-hydroxy-2-naphthoate |
91307-39-0 | 97% | 1g |
$968 | 2021-08-04 | |
| TRC | E945870-50mg |
Ethyl 4-hydroxy-2-naphthoate |
91307-39-0 | 50mg |
$ 70.00 | 2022-06-05 | ||
| TRC | E945870-100mg |
Ethyl 4-hydroxy-2-naphthoate |
91307-39-0 | 100mg |
$ 95.00 | 2022-06-05 | ||
| TRC | E945870-500mg |
Ethyl 4-hydroxy-2-naphthoate |
91307-39-0 | 500mg |
$ 340.00 | 2022-06-05 | ||
| ChemScence | CS-B0121-1g |
ethyl 4-hydroxy-2-naphthoate |
91307-39-0 | 1g |
$321.0 | 2022-04-26 | ||
| Chemenu | CM244852-1g |
Ethyl 4-hydroxy-2-naphthoate |
91307-39-0 | 97% | 1g |
$300 | 2024-07-20 | |
| eNovation Chemicals LLC | Y0995548-10g |
ethyl 4-hydroxynaphthalene-2-carboxylate |
91307-39-0 | 95% | 10g |
$1380 | 2024-08-02 | |
| Chemenu | CM244852-100mg |
Ethyl 4-hydroxy-2-naphthoate |
91307-39-0 | 97% | 100mg |
$90 | 2024-07-20 | |
| Chemenu | CM244852-250mg |
Ethyl 4-hydroxy-2-naphthoate |
91307-39-0 | 97% | 250mg |
$150 | 2024-07-20 | |
| Chemenu | CM244852-5g |
Ethyl 4-hydroxy-2-naphthoate |
91307-39-0 | 97% | 5g |
$888 | 2024-07-20 |
Ethyl 4-hydroxy-2-naphthoate Suppliers
Ethyl 4-hydroxy-2-naphthoate Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on Ethyl 4-hydroxy-2-naphthoate
Ethyl 4-hydroxy-2-naphthoate (CAS No. 91307-39-0): A Comprehensive Overview
Ethyl 4-hydroxy-2-naphthoate, with the chemical formula C₁₁H₈O₃ and CAS number 91307-39-0, is a significant compound in the field of organic chemistry and pharmaceutical research. This ester derivative of hydroxynaphthalic acid has garnered attention due to its diverse applications and potential in various biochemical pathways. The compound's unique structural properties make it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
The structure of Ethyl 4-hydroxy-2-naphthoate consists of a naphthalene ring system substituted with a hydroxyl group at the 4-position and an ethyl ester group at the 2-position. This configuration imparts distinct reactivity and solubility characteristics, making it suitable for a wide range of chemical transformations. The presence of both hydroxyl and ester functionalities allows for further derivatization, enabling researchers to tailor its properties for specific applications.
In recent years, Ethyl 4-hydroxy-2-naphthoate has been explored for its potential role in drug discovery and development. Its molecular framework resembles several bioactive natural products, suggesting that it could serve as a precursor for synthesizing compounds with pharmacological significance. For instance, researchers have investigated its derivatives as candidates for antimicrobial and anti-inflammatory agents. The hydroxyl group at the 4-position can be modified to introduce various substituents, enhancing binding affinity to biological targets.
One of the most intriguing aspects of Ethyl 4-hydroxy-2-naphthoate is its utility in polymer chemistry. The compound's ability to undergo polymerization reactions makes it a promising candidate for developing advanced materials with tailored properties. These materials could find applications in coatings, adhesives, and even biodegradable plastics. The ester linkage not only influences the thermal stability of the resulting polymers but also their solubility in common organic solvents.
Recent studies have also highlighted the role of Ethyl 4-hydroxy-2-naphthoate in chemical biology. Its derivatives have been shown to interact with enzymes and other biomolecules, potentially modulating metabolic pathways. This has opened up new avenues for investigating its effects on cellular processes, including those related to neurodegenerative diseases and cancer. The compound's ability to cross cell membranes suggests that it could be used to deliver therapeutic payloads directly into target cells.
The synthesis of Ethyl 4-hydroxy-2-naphthoate typically involves the esterification of hydroxynaphthalic acid with ethanol under acidic conditions. This reaction is well-studied and can be optimized for high yields and purity. Advances in catalytic methods have further improved the efficiency of this process, making it more sustainable and environmentally friendly. The use of green solvents and biocatalysts has also been explored to minimize waste and energy consumption.
Quality control and analytical techniques play a crucial role in ensuring the integrity of Ethyl 4-hydroxy-2-naphthoate for industrial and research applications. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are commonly employed to verify purity and structural identity. These methods provide detailed information about impurities and byproducts, ensuring that the compound meets stringent regulatory standards.
The future prospects of Ethyl 4-hydroxy-2-naphthoate are vast, particularly as research continues to uncover new synthetic pathways and applications. Its versatility as a building block for more complex molecules makes it indispensable in both academic laboratories and industrial settings. As synthetic methodologies evolve, so too will the potential uses of this compound, driving innovation across multiple scientific disciplines.
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